![molecular formula C8H6INOS B1403642 2-Iodo-7-methoxybenzo[d]thiazole CAS No. 1188248-31-8](/img/structure/B1403642.png)

2-Iodo-7-methoxybenzo[d]thiazole

Vue d'ensemble

Description

“2-Iodo-7-methoxybenzo[d]thiazole” is a chemical compound with the molecular formula C8H6INOS and a molecular weight of 291.11 g/mol . It is not intended for human or veterinary use and is typically used for research purposes.

Synthesis Analysis

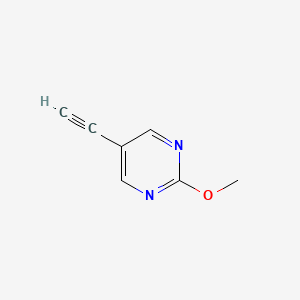

The synthesis of similar compounds has been reported in the literature. For instance, the synthesis of 2-iodo-5-methoxybenzo[d]thiazole involves the diazotization of the commercially available 6-methoxybenzo[d]thiazol-2-amine, followed by Sandmeyer iodination . This compound was then subjected to a Sonogashira cross-coupling reaction in the presence of 2.0 equivalents of ethynyltrimethylsilane to generate the protected alkyne .Physical And Chemical Properties Analysis

“2-Iodo-7-methoxybenzo[d]thiazole” is a chemical compound with the molecular formula C8H6INOS and a molecular weight of 291.11 g/mol . Additional physical and chemical properties such as melting point, boiling point, solubility, and stability are not provided in the available resources.Applications De Recherche Scientifique

Anticancer Agents : A study found that 4-substituted methoxybenzoyl-aryl-thiazoles, structurally modified from 2-arylthiazolidine-4-carboxylic acid amides, showed improved antiproliferative activity against melanoma and prostate cancer cells. These compounds exert their anticancer activity through inhibition of tubulin polymerization (Lu et al., 2009).

Regulation of Cell Cycle and Apoptosis : Isoxazole derivatives of 6-fluoro-N-(6-methoxybenzo[d]thiazol-2-yl)benzo[d]thiazol-2-amine showed anti-cancer activity and induced G2/M cell cycle arrest. They also increased p53 levels in treated cells, leading to apoptosis through mitochondrial-dependent pathways (Kumbhare et al., 2014).

Antimicrobial and Anticancer Properties : Thiazolyl-ethylidene hydrazino-thiazole derivatives were effective against Gram-positive and Gram-negative bacteria and showed cytotoxic activities on various carcinoma cell lines (Al-Mutabagani et al., 2021).

Preparation of Benzothiazine Dioxides : Iodobenzene-catalyzed cyclization of 2-aryl-N-methoxyethanesulfonamides with m-Chloro-peroxybenzoic acid led to the formation of 1-methoxy-3,4-dihydro-1H-2,1-benzothiazine 2,2-dioxides (Moroda & Togo, 2008).

Anticonvulsant Activity : 7-Alkoxy-2H-1,4-benzothiazin-3(4H)-ones and 7-alkoxy-4H-[1,2,4]triazolo[4,3-d]benzo[b][1,4]thiazines, synthesized from 5-methoxybenzo[d]thiazol-2-amine, showed significant anticonvulsant activity in tests (Zhang et al., 2010).

Potential Radiotracers for Alzheimer's Disease : Benzothiazole derivatives based on the bithiophene structure were developed as potential beta-amyloid probes for imaging in Alzheimer's disease (Cui et al., 2010).

Synthesis and Biological Evaluation : Novel thiophene derivatives with moieties like sulfonamide, isoxazole, benzothiazole, quinoline, and anthracene were synthesized, showing potential as anticancer agents (Ghorab et al., 2014).

Synthesis of 2,4-Disubstituted Thiazoles : 3-Iodobenzoic acid was used for the synthesis of 2,4-disubstituted thiazoles, showcasing its utility in creating novel compounds (Kazzouli et al., 2002).

5-Lipoxygenase Inhibitors : (Methoxyalkyl)thiazoles were identified as novel, orally active 5-lipoxygenase inhibitors, representing a new class of inhibitors with specific, enantioselective interactions with the enzyme (Bird et al., 1991).

Propriétés

IUPAC Name |

2-iodo-7-methoxy-1,3-benzothiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6INOS/c1-11-6-4-2-3-5-7(6)12-8(9)10-5/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NANAKMPOGKSSRT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC2=C1SC(=N2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6INOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

291.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Iodo-7-methoxybenzo[d]thiazole | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![6-Bromo-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B1403567.png)

![2-Boc-2-azabicyclo[3.1.1]heptane-1-methanol](/img/structure/B1403569.png)

![Racemic-(3R,3aR,7aR)-tert-butyl 3-(((benzyloxy)carbonyl)amino)hexahydropyrano[3,2-b]pyrrole-1(2H)-carboxylate](/img/structure/B1403575.png)

![(3aS,5R,6S,6aS)-5-(((tert-Butyldiphenylsilyl)oxy)methyl)-2,2-dimethyltetrahydrofuro[2,3-d][1,3]dioxol-6-ol](/img/structure/B1403576.png)

![3-[3-(Trifluoromethyl)phenyl]-1,2,4-oxadiazole-5-carboxylic acid](/img/structure/B1403579.png)

![7h-Pyrrolo[2,3-d]pyrimidine-5-methanamine](/img/structure/B1403582.png)